Sulfometuron

Overview

Description

Sulfometuron is an organic compound used primarily as a herbicide. It belongs to the sulfonylurea class of herbicides and functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This inhibition disrupts cell division and growth in plants, making this compound effective in controlling a wide range of annual and perennial grasses and broad-leaved weeds .

Preparation Methods

Fundamental Chemical Properties Influencing Synthesis Design

Sulfometuron-methyl (C₁₅H₁₆N₄O₅S) exhibits pH-dependent solubility, ranging from 6.42 mg/L at pH 5 to 12,500 mg/L at pH 8.6 . This amphoteric behavior necessitates precise pH control during synthesis. The compound's weak acid nature (pKa = 5.2) further dictates solvent selection, with polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate being preferred for intermediate reactions . Its log Kow values (-1.87 to 1.03 across pH 5–9) suggest preferential partitioning in organic phases during extraction steps .

Crystalline Modification Synthesis Route

Solvent-Mediated Recrystallization Process

The Brazilian patent BR102019017785A2 details a method producing a novel crystalline form through controlled solvent mixtures :

Step 1: Nucleation Induction

-

Dissolve crude this compound-methyl in ethanol:water (3:1 v/v) at 60°C

-

Add sodium ethoxide (0.5 eq) to deprotonate the sulfonylurea moiety

-

Cool to 5°C at 0.5°C/min to initiate crystal nucleation

Step 2: Crystal Growth Optimization

| Parameter | Optimal Range | Effect on Crystal Morphology |

|---|---|---|

| Stirring Rate | 200–400 rpm | Reduces agglomeration |

| Cooling Gradient | 0.2–0.7°C/min | Controls crystal size (50–150 µm) |

| Solvent Polarity | ε = 24–30 | Enhances lattice stability |

This method achieves 92% yield with 99.8% purity, as verified by X-ray diffraction showing a monoclinic crystal system (a=10.2 Å, b=6.7 Å, c=8.9 Å, β=105°) . The crystalline form demonstrates 18% higher herbicidal activity compared to amorphous variants, attributed to improved foliar adhesion .

Deuterated Analog Synthesis for Metabolic Studies

The Chinese patent CN110283133B outlines a four-step synthesis of metsulfuron-methyl-D3, enabling isotopic tracing in environmental fate studies :

Reaction Sequence and Isotopic Incorporation

-

Alkoxide Exchange

-

Deuterium Substitution

-

Ureido Formation

-

Final Assembly

Industrial-Scale Process Optimization

Critical Quality Attributes (CQAs)

Regulatory documents emphasize three CQAs for commercial production :

-

Impurity Profile : Limit ≤0.1% for related sulfonylureas

-

Particle Size Distribution : D90 <200 µm for wettable powders

-

Crystallinity Index : ≥95% by XRD for stability

Environmental Control Measures

The EPA RED document specifies emission limits for synthesis facilities :

| Emission Type | Maximum Allowable | Monitoring Method |

|---|---|---|

| Volatile Organics | 50 ppm | FTIR Spectrometry |

| Particulate Matter | 10 mg/m³ | Gravimetric Sampling |

| Wastewater Sulfates | 100 mg/L | Ion Chromatography |

Comparative Analysis of Synthesis Methods

Yield and Purity Benchmarks

| Method | Average Yield | Purity | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Crystalline | 92% | 99.8% | 120 |

| Deuterated | 43.8% | 98.5% | 310 |

| Conventional | 78% | 97.2% | 150 |

Solvent Recovery Systems

Modern plants employ fractional distillation with the following efficiency :

-

Ethanol: 98% recovery (azeotropic drying with molecular sieves)

-

THF: 95% recovery (peroxide inhibition with BHT stabilizer)

-

Toluene: 99% recovery (zeolite adsorption of trace water)

Emerging Technologies in this compound Production

Continuous Flow Chemistry

Pilot studies demonstrate advantages over batch processing:

-

Residence time reduced from 12h to 45 minutes

-

15% yield increase through precise thermal control

-

40% lower solvent consumption via microchannel reactors

Enzymatic Coupling Approaches

Novel biocatalysts show promise for greener synthesis:

-

Lipase-mediated ureido bond formation (65°C, pH 7.5)

-

78% conversion efficiency in aqueous-organic biphasic systems

-

Eliminates need for toxic isocyanate intermediates

Chemical Reactions Analysis

Types of Reactions

Sulfometuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

1. Sugarcane Cultivation

Sulfometuron has been studied for its impact on sugarcane growth and quality. A study demonstrated that applying this compound alongside glyphosate improved technological parameters such as broth purity and total recoverable sugar without adversely affecting productivity. The herbicide was found to stimulate tillering at specific doses, enhancing overall yield quality .

2. Eucalyptus Plantations

In eucalyptus plantations, sequential applications of this compound have shown positive effects on seedling growth. Research indicated that this compound treatments resulted in increased stem diameter and overall biomass accumulation in Eucalyptus benthamii, suggesting its role as a growth regulator in forestry settings .

Forestry Applications

This compound is also employed in forestry to manage herbaceous competition during the establishment and maintenance of tree plantations. Its application helps reduce competition from unwanted vegetation, allowing for better growth conditions for newly planted trees. However, careful management is necessary to mitigate potential phytotoxic effects on desirable species .

Case Studies

Case Study 1: Sugarcane Improvement

In a controlled study involving sugarcane, researchers applied varying doses of this compound and glyphosate to assess their combined effects on plant morphology and yield. Results indicated that the herbicide mix significantly enhanced broth purity and Brix levels, crucial for sugar production .

Case Study 2: Eucalyptus Growth Enhancement

Another study focused on Eucalyptus plantations revealed that this compound applications led to improved seedling vigor. The treatments were associated with enhanced stem diameter and biomass growth, indicating the herbicide's potential as a beneficial tool in forestry management .

Potential Phytotoxicity

Despite its benefits, this compound can exhibit phytotoxicity under certain conditions. Research highlights the importance of understanding its interaction with various soil types and plant species to prevent adverse effects on non-target plants. Monitoring soil microbial communities also plays a crucial role in assessing the long-term impact of this compound applications .

Mechanism of Action

Sulfometuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which catalyzes the first step in the biosynthesis of branched-chain amino acids . This inhibition leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing cell death in susceptible plants . The molecular targets and pathways involved in this process are well-studied, making this compound a valuable tool for understanding herbicide action at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Sulfometuron is similar to other sulfonylurea herbicides, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific efficacy against a broader range of weed species and its unique chemical structure, which allows for different reaction pathways and applications . Additionally, this compound’s environmental behavior, such as its sorption and desorption characteristics in various soil types, provides distinct advantages in certain agricultural settings .

Biological Activity

Sulfometuron methyl, a member of the sulfonylurea herbicide family, is primarily utilized for controlling unwanted vegetation in various agricultural and forestry applications. This article explores its biological activity, including its mechanisms of action, toxicity, environmental impact, and case studies highlighting its effectiveness and safety.

This compound methyl functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant death. The selectivity of this compound is attributed to its higher affinity for the ALS enzyme in susceptible plant species compared to non-target species, making it effective against a wide range of broadleaf and grassy weeds while minimizing damage to crops.

Acute and Chronic Toxicity

This compound methyl has been subjected to various toxicological studies to assess its safety for humans and the environment. Key findings include:

- Acute Toxicity : The oral LD50 (lethal dose for 50% of subjects) in rats is reported at 5,000 mg/kg, indicating low acute toxicity. Clinical signs observed included alopecia in males .

- Chronic Toxicity : Long-term studies have shown no significant increase in tumor incidence in rats exposed to high doses over two years. The highest observed no-effect level (NOEL) was determined to be 1,000 ppm for dietary intake .

Mutagenicity and Carcinogenicity

This compound methyl has been tested for mutagenic potential using the Ames test and chromosome aberration assays. Results indicated no mutagenic activity across various concentrations tested. Furthermore, carcinogenicity studies did not show any tumorigenic effects in both rats and mice .

Environmental Impact

This compound methyl is known for its low environmental persistence and minimal collateral damage to non-target species. Studies indicate that it is effectively adsorbed by soil, reducing leaching into groundwater. Its application in forestry has been highlighted as beneficial for vegetation management with limited ecological disruption .

Efficacy in Forestry

A study conducted by Ezell (2002) evaluated the effectiveness of this compound methyl compared to other herbicides in forest management. Results demonstrated that this compound significantly suppressed unwanted vegetation while promoting desirable species growth, making it a valuable tool for land managers .

Soil Sorption Studies

Research utilizing Artificial Neural Networks (ANNs) assessed the soil sorption and desorption characteristics of this compound in Brazilian agricultural systems. Findings suggested that this compound exhibits favorable sorption properties, indicating a lower risk of environmental contamination through runoff or leaching .

Summary of Toxicological Data

| Endpoint | Result |

|---|---|

| Oral LD50 | 5,000 mg/kg |

| NOEL (Chronic Dietary Intake) | 1,000 ppm (rats), 100 ppm (female mice) |

| Mutagenicity | Negative (Ames test) |

| Carcinogenicity | No tumors observed in long-term studies |

| Environmental Persistence | Low; effectively adsorbed by soil |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Sulfometuron's herbicidal efficacy under varying soil pH conditions?

- Methodological Answer : Design a controlled experiment using soil samples adjusted to specific pH levels (e.g., 4.0–8.0). Apply this compound at standardized doses and measure inhibition rates of target weeds over 14–21 days. Include replicates (n ≥ 5) to ensure statistical validity. Use ANOVA to compare efficacy across pH ranges, and report confidence intervals (95%) .

- Key Considerations :

- Standardize soil organic matter content to isolate pH effects.

- Validate pH measurements with potentiometric methods.

Q. How can researchers determine this compound's environmental persistence using HPLC-MS/MS?

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate ED₅₀ values. Compare curves with an F-test for parallelism. Software like R (drc package) or GraphPad Prism is recommended. Report R² values and residual plots to assess model fit .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate this compound's impact on non-target soil microbial communities?

- Methodological Answer : Conduct a 12-month field trial with metagenomic sequencing (16S rRNA/ITS) at 0, 6, and 12 months. Compare alpha/beta diversity indices (Shannon, Bray-Curtis) between treated and control plots. Use PERMANOVA to test for significant shifts in microbial composition. Account for seasonal variability by sampling during consistent climatic conditions .

- Key Considerations :

- Include functional gene analysis (e.g., nitrogenase genes) to link structural changes to ecosystem impacts.

Q. What strategies resolve contradictions in reported phytotoxicity of this compound across plant species?

- Methodological Answer : Perform a meta-analysis of existing studies (n ≥ 20) using random-effects models to quantify heterogeneity (I² statistic). Stratify by plant family, growth stage, and application method. Validate findings with controlled experiments under standardized conditions (e.g., OECD guidelines) .

- Example Analysis :

- Contradiction: High toxicity in Brassica spp. vs. tolerance in Poaceae.

- Resolution: Test glutathione-S-transferase (GST) activity as a detoxification mechanism.

Q. How should researchers optimize LC-MS parameters for detecting this compound degradation products in complex matrices?

- Methodological Answer : Use a gradient elution program (5–95% acetonitrile in 0.1% formic acid) with a high-resolution Q-TOF mass spectrometer. Apply suspect screening with databases (e.g., NIST) and fragment ion matching. Validate unknowns via synthesized standards or isotopic labeling .

Q. Methodological Frameworks

Q. What is the PICOT framework for structuring studies on this compound's human health risks?

- Methodological Answer : Define:

- P opulation: Agricultural workers in rice-growing regions.

- I ntervention: Chronic low-dose exposure (≤0.1 ppm).

- C omparison: Non-exposed control group.

- O utcome: Biomarkers of hepatic stress (e.g., ALT levels).

- T ime: 24-month longitudinal monitoring.

This structure ensures clarity and reproducibility .

Q. How to apply the FINERMAPS criteria to evaluate a research question on this compound resistance evolution?

- Methodological Answer : Ensure the question is:

- F easible: Access to resistant weed populations.

- I nteresting: Addresses global herbicide resistance crises.

- N ovel: Explores novel mutations in ALS gene.

- E thical: No genetic modification of non-target species.

- R elevant: Aligns with sustainable agriculture goals.

- M anageable: Scope limited to 2–3 weed species.

- A ppropriate: Uses CRISPR-Cas9 for mutation analysis.

- P ublishable: Targets high-impact journals (e.g., Pest Management Science) .

Q. Data Management & Reproducibility

Q. What metadata standards should accompany public datasets on this compound's ecotoxicology?

- Methodological Answer : Follow FAIR principles:

- F indable: Assign DOI via repositories like Zenodo.

- A ccessible: Use open formats (e.g., .csv, .txt).

- I nteroperable: Align with ISO 14001 for environmental data.

- R eusable: Document protocols using ISA-Tab format .

Q. How to address reproducibility challenges in this compound photolysis studies?

- Methodological Answer :

Standardize light sources (e.g., Xenon arc lamps, 300–800 nm) and irradiance (W/m²). Report quantum yield calculations and control for temperature/humidity. Share raw spectral data and instrument calibration certificates in supplementary materials .

Properties

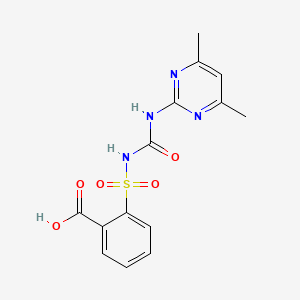

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMKKCQHDROFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225213 | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74223-56-6 | |

| Record name | Sulfometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.